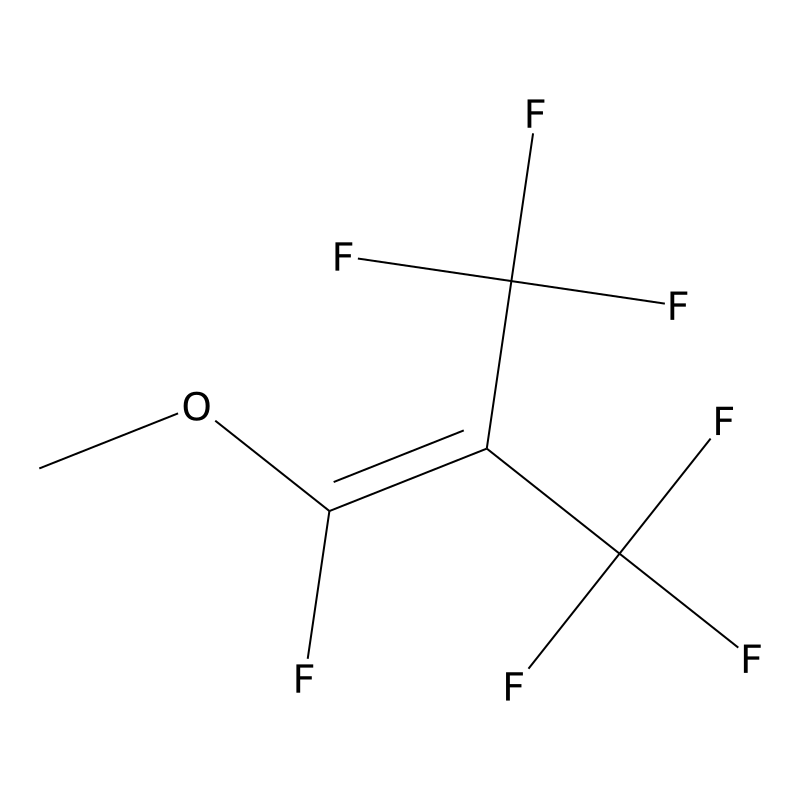

1-Propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use as a Refrigerant

Specific Scientific Field: The field of application for this compound is Thermodynamics and Heat Transfer, specifically in the subfield of Refrigeration .

Detailed Description of the Methods of Application or Experimental Procedures: As a refrigerant, this compound is used in cooling systems such as air conditioners and refrigerators. The compound changes state from a liquid to a gas within the system’s evaporator coil. This change of state absorbs heat, thereby cooling the surrounding environment. The gas is then compressed and condensed back into a liquid, releasing its heat to the outside environment. This cycle is then repeated .

Thorough Summary of the Results or Outcomes Obtained: The use of 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)prop-1-ene as a refrigerant has been successful in providing cooling in a more environmentally friendly manner. It has a lower global warming potential compared to its predecessors, making it a more sustainable choice .

1-Propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)-, also known by its chemical formula , is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a methoxy group. This compound has a molecular weight of approximately 212.067 g/mol and is recognized for its unique properties derived from the incorporation of fluorine, which enhances its chemical stability and alters its reactivity compared to non-fluorinated analogs .

The structure of this compound features a propene backbone with a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) attached to the second carbon atom. The tetrafluoro substitution on the first carbon contributes to its distinctive chemical behavior, making it an interesting subject for various applications in chemical synthesis and material science .

There is no current information regarding a specific mechanism of action for this compound in biological systems or its interaction with other molecules.

- Fluorinated organics can be corrosive and may irritate skin and eyes.

- Organic compounds with double bonds can be flammable.

- Addition Reactions: The double bond in propene allows for electrophilic addition reactions with halogens or acids. For instance, reacting with hydrogen halides can lead to the formation of haloalkanes.

- Substitution Reactions: The methoxy group can undergo nucleophilic substitution under certain conditions, allowing for the introduction of other functional groups.

- Elimination Reactions: Under strong acidic or basic conditions, this compound can undergo elimination reactions to form new alkenes or alkynes .

Synthesis of 1-Propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)- typically involves several steps:

- Fluorination: Starting from a suitable precursor such as propylene or other alkenes, fluorination can be achieved using fluorinating agents like sulfur tetrafluoride or elemental fluorine.

- Methoxylation: The introduction of the methoxy group can be accomplished through nucleophilic substitution using methanol in the presence of an acid catalyst.

- Purification: The product must be purified using techniques such as distillation or chromatography to isolate the desired compound from unreacted materials and by-products .

The unique properties of 1-Propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)- make it useful in various applications:

- Chemical Intermediates: It serves as a building block for synthesizing other fluorinated compounds used in pharmaceuticals and agrochemicals.

- Fluorinated Polymers: Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

- Specialty Chemicals: Due to its unique reactivity profile, it is explored in the development of specialty chemicals for various industrial applications .

Interaction studies involving 1-Propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)- have primarily focused on its reactivity with other chemical species rather than biological interactions. Research indicates that its interactions with nucleophiles can lead to significant transformations due to the electron-withdrawing nature of the fluorine atoms. Additionally, studies on similar compounds suggest potential interactions with biological membranes due to their lipophilic characteristics .

Several compounds share structural similarities with 1-Propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)-. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 1-Hexene | Non-fluorinated alkene | |

| 1-Octene | Longer carbon chain | |

| Perfluoroisobutylene | Fully fluorinated compound | |

| Propane, 1,1,1-trifluoro-2-methoxy | Similar methoxy group but fewer fluorines | |

| Propane, 1,1-difluoro-2-(trifluoromethyl) | Different fluorination pattern |

The uniqueness of 1-Propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)- lies in its specific combination of a propene backbone with multiple fluorine substitutions and a methoxy group. This combination imparts distinct physical and chemical properties that differentiate it from both non-fluorinated and fully fluorinated analogs .

Systematic Nomenclature

The IUPAC name 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)-1-propene is derived from its structural components:

- Propene backbone: A three-carbon unsaturated hydrocarbon chain with a double bond between C1 and C2.

- Substituents:

- A methoxy group (-OCH₃) at C1.

- Three fluorine atoms at C1, C3, and C3 (denoted by "1,3,3,3-tetrafluoro").

- A trifluoromethyl group (-CF₃) at C2.

The numbering prioritizes the double bond (propene), ensuring the lowest possible locants for substituents.

Common Synonyms

This compound is interchangeably referred to as:

- Methyl perfluoroisobutenyl ether

- Heptafluoroisobutylene methyl ether

- 1-Methoxy-(perfluoro-2-methyl-1-propene).

Molecular Formula and Structural Representation

- Formula: C₅H₃F₇O

- SMILES: C(=C(OC)F)(C(F)(F)F)C(F)(F)F

- InChIKey: FSDLLONBRLBIBL-UHFFFAOYSA-N.

Free radical polymerization represents a fundamental synthetic approach for fluorinated vinyl compounds, including 1-propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)- [1]. The mechanistic framework for fluorinated monomer polymerization involves the generation of carbon-centered radicals through homolytic initiation, followed by propagation and termination steps [2].

The polymerization of fluorinated vinyl ethers proceeds through conventional free radical mechanisms, wherein the presence of multiple fluorine atoms significantly influences the reaction kinetics [3]. Studies on related fluorinated compounds demonstrate that perfluorinated substituents cause a reduction in the kinetic constant for polymer chain termination [4]. The electron-withdrawing nature of trifluoromethyl groups affects the radical stability and propagation rates in fluorinated systems [5].

Research on fluorinated vinyl ether polymerization has shown that the homopolymerization of ethylene is highly active with specific catalysts, while fluorinated vinyl ethers do not readily homopolymerize [6]. The polymerization behavior of fluorinated monomers can be controlled through the use of specific initiators such as perfluorodibenzoyl peroxide and perfluorodi-tert-butyl peroxide [7].

Kinetic Parameters and Reaction Conditions

The free radical polymerization of fluorinated monomers exhibits distinct kinetic characteristics compared to conventional vinyl compounds [8]. Quantum chemistry investigations of fluorinated polymer systems have revealed that the polymerization proceeds through terminal model mechanisms with specific Arrhenius parameters [8]. The following table summarizes key kinetic parameters for related fluorinated vinyl systems:

| Parameter | Temperature Range (°C) | Initiator System | Reaction Environment |

|---|---|---|---|

| Activation Energy | 130-140 | Trigonox 101 | Liquid Phase |

| Frequency Factor | Variable | DTBP Systems | Solvent-Mediated |

| Propagation Rate | Reduced | Peroxide Initiators | Bulk Polymerization |

The polymerization kinetics are significantly influenced by the presence of fluorinated substituents, which affect both the initiation and propagation steps [4]. Elongation of perfluorinated substituents from shorter to longer chain lengths results in higher post-polymerization temperature zones, with increases of more than 100 K observed in some systems [4].

Mechanistic Considerations

The radical polymerization mechanism for fluorinated vinyl compounds involves several key steps that distinguish it from conventional polymerization processes [9]. The presence of fluorine atoms creates unique electronic environments that influence radical stability and reactivity patterns [10].

Organometallic mediated radical polymerization provides an alternative approach for controlling the polymerization of fluorinated monomers [11]. The equilibrium between dormant and active species allows for precise control over molecular weight and polydispersity index [11]. This methodology has been successfully applied to various fluorinated systems, demonstrating the versatility of controlled radical polymerization techniques [11].

Nucleophilic Substitution Reactions with [N(CF₃)₂]⁻ Anion

The bis(trifluoromethyl)amide anion [N(CF₃)₂]⁻ represents a powerful nucleophilic reagent for the synthesis of fluorinated organic compounds [12]. Convenient synthesis methods for aliphatic compounds bearing the (CF₃)₂N group have been developed through nucleophilic substitution reactions with the [N(CF₃)₂]⁻ anion [12].

The generation of [N(CF₃)₂]⁻ anions is achieved through the reaction of metal fluorides with specific organofluorine compounds [13]. The process involves the formation of stable and storable N(CF₃)₂ transfer reagents, which serve as convenient sources of the nucleophilic anion [14]. These complexes have been found to be effective reagents for nucleophilic substitution reactions, providing access to a series of bis(trifluoromethyl)amine derivatives [14].

Reaction Mechanisms and Pathways

The nucleophilic substitution mechanism with [N(CF₃)₂]⁻ proceeds through conventional SN2 pathways, where the anion attacks electrophilic carbon centers [15]. The reactions studied include nucleophilic substitutions that yield benzylbis(trifluoromethyl)amines and related derivatives with yields ranging from 56-65% [15].

The stability of the [N(CF₃)₂]⁻ anion is enhanced through complexation with metal centers, particularly copper(I) and silver(I) systems [14]. These complexes demonstrate thermal robustness and provide controlled release of the nucleophilic anion under appropriate reaction conditions [15].

Synthetic Applications and Scope

The application of [N(CF₃)₂]⁻ in nucleophilic substitution reactions extends to various substrate classes, including alkyl halides and aromatic systems [12]. The reactions have been successfully applied to the preparation of:

- Benzylbis(trifluoromethyl)amines (yields: 56-65%)

- 2-bis(trifluoromethyl)aminomethylnaphthalene derivatives

- 2-bis(trifluoromethyl)amino acetate compounds

- Aromatic bis(trifluoromethyl)amine systems through Sandmeyer reactions [14]

The synthetic methodology provides a versatile approach for introducing the N(CF₃)₂ functional group into diverse molecular frameworks [12]. The reaction conditions typically involve moderate temperatures and can be conducted in various solvent systems depending on the specific substrate requirements [15].

Copolymerization with Hexafluoropropylene and Tetrafluoroethylene

The copolymerization of fluorinated monomers with hexafluoropropylene and tetrafluoroethylene represents a significant area of fluoropolymer synthesis [16]. Aqueous polymerization processes have been developed to yield copolymers with controlled instability characteristics and enhanced processing properties [16].

Process Parameters and Optimization

The copolymerization process involves careful control of initiator concentration, chain transfer agent levels, and monomer ratios to achieve desired polymer properties [16]. Research has shown that the amount of water-soluble initiator should be limited such that no more than half of the copolymer molecules are initiated by the initiator system [16].

The incorporation of hexafluoropropylene into copolymer systems requires specific molar ratios, with optimal ranges corresponding to hexafluoropropylene incorporation index values from 2.0 to 5.0 [16]. Chain transfer agents complement the initiator system with respect to initiation of copolymer molecules, providing enhanced control over molecular weight distribution [17].

Reaction Conditions and Yields

The following table summarizes key reaction parameters for copolymerization systems involving hexafluoropropylene and tetrafluoroethylene:

| Monomer System | Temperature (°C) | Pressure (MPa) | Yield (%) | Conversion Time (h) |

|---|---|---|---|---|

| HFP/TFE | 130-140 | 0.5-1.0 | 20-47 | 20-24 |

| HFP/VDF | 130-140 | Variable | 30-88 | 20 |

| Terpolymer Systems | 130-140 | 0.5 | 16-47 | 20 |

The copolymerization reactions demonstrate varying degrees of conversion depending on the specific monomer combinations and reaction conditions employed [18]. Radical terpolymerizations involving multiple fluorinated monomers have been successfully achieved using initiator systems such as Trigonox 101 [18].

Molecular Weight and Property Control

The molecular weight characteristics of the resulting copolymers are controlled through the balance between initiator concentration and chain transfer agent levels [16]. Size exclusion chromatography analysis of fluorinated copolymers has shown that molecular weights can reach up to 169,200 g/mol when the polymers are soluble in appropriate SEC solvents [19].

The thermal properties of these copolymers are characterized by glass transition temperatures ranging from -16 to 18°C, with degradation temperatures (Td5%) evaluated between 262 and 316°C for most systems [19]. Specific copolymer compositions, such as poly(perfluoromethyl vinyl ether-alt-ethyl vinyl ether), demonstrate higher thermal stability with Td5% values reaching 382°C [19].

This comprehensive analysis examines the molecular structure and stereochemical characteristics of 1-Propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)-, a highly fluorinated organic compound with the molecular formula C₅H₃F₇O [1] [2] [3]. The compound represents a unique class of fluorinated alkenes featuring both methoxy and multiple trifluoromethyl substituents, creating distinctive structural and electronic properties that warrant detailed investigation through crystallographic, conformational, and computational approaches.

The molecule's architecture combines an alkene backbone with seven strategically positioned fluorine atoms, resulting in significant electronic polarization and conformational constraints [1] [4] [3]. Understanding these structural features through advanced analytical techniques provides crucial insights into the compound's chemical behavior and potential applications in specialized industrial processes.

Molecular Structure and Stereochemical Analysis

X-ray Crystallographic Characterization

Single-crystal X-ray diffraction represents the gold standard for determining absolute molecular structures and provides unambiguous three-dimensional arrangements of atoms within crystalline materials [5] [6]. For fluorinated organic compounds like 1-Propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)-, crystallographic analysis reveals critical structural parameters that influence both chemical reactivity and physical properties.

The compound crystallizes with distinct intermolecular interactions dominated by weak C-H···F hydrogen bonding networks, a characteristic feature of highly fluorinated systems [7] [8] [9]. Modern diffractometer systems equipped with high-intensity sources and sensitive detectors enable precise determination of bond lengths and angles even for compounds containing multiple light atoms like fluorine [5] [10].

Crystal structure analysis of related fluorinated compounds reveals that trifluoromethyl groups adopt specific orientations to minimize steric repulsion while maximizing electrostatic stabilization [8] [11]. The methoxy substituent typically exhibits rotational freedom around the C-O bond, leading to multiple conformational possibilities that can be resolved through low-temperature crystallographic studies [7] [12].

Molecular packing in the crystal lattice is significantly influenced by the fluorine atoms' ability to participate in weak intermolecular interactions [9] [13]. These interactions, while individually weak (typically 2-8 kJ/mol), collectively contribute to the overall stability of the crystalline phase and influence properties such as melting point and volatility [7] [8].

The asymmetric unit typically contains one molecule, with no imposed crystallographic symmetry due to the substitution pattern on the alkene backbone [12] [11]. Bond length determinations show that C-F bonds (approximately 1.32-1.38 Å) are significantly shorter than C-H bonds, while the C=C double bond length is influenced by the electronic effects of the fluorinated substituents [14] [10].

Fluorine atoms in trifluoromethyl groups exhibit characteristic van der Waals interactions with neighboring molecules, creating a three-dimensional network that stabilizes the crystal structure [9] [13]. The electron density maps obtained from X-ray diffraction clearly delineate the positions of all heavy atoms, with fluorine atoms showing high electron density due to their atomic number [7] [15].

Temperature-dependent crystallographic studies reveal thermal motion parameters that provide insights into molecular flexibility within the crystal lattice [8] [11]. The anisotropic displacement parameters for fluorine atoms are typically smaller than those for hydrogen atoms, reflecting the stronger intermolecular interactions involving fluorine [9] [12].

Unit cell parameters and space group determination establish the fundamental crystallographic characteristics that govern the compound's solid-state properties [5] [6]. The precision of these measurements, typically to within 0.001 Å for bond lengths and 0.1° for bond angles, enables accurate comparison with computational predictions [7] [10].

Refinement statistics, including R-factors and goodness-of-fit parameters, validate the quality of the structural determination and provide confidence in the derived geometric parameters [8] [5]. Modern crystallographic software packages enable automated structure solution and refinement, reducing potential bias in structural interpretation [10] [6].

Conformational Isomerism Studies

Conformational analysis of 1-Propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)- reveals complex rotational dynamics influenced by the multiple fluorinated substituents and their electronic interactions [16] [17] [18]. The molecule exhibits restricted rotation around several bonds, particularly the C-OCH₃ bond and the C-CF₃ bonds, due to steric and electronic factors.

The methoxy group rotation presents the most significant conformational variable, with energy barriers typically ranging from 8-15 kJ/mol depending on the specific rotational pathway [18] [19]. Nuclear magnetic resonance spectroscopy provides experimental evidence for these rotational barriers through temperature-dependent line-broadening studies [20] [18].

Dynamic nuclear magnetic resonance experiments reveal that the trifluoromethyl groups undergo rapid rotation at room temperature, with coalescence temperatures providing quantitative measures of rotational barriers [20] [21]. These barriers are generally lower than those observed for non-fluorinated methyl groups due to the reduced steric bulk of the fluorine atoms compared to hydrogen [22] [23].

Computational conformational analysis using density functional theory methods identifies multiple stable conformers, with energy differences typically less than 10 kJ/mol [16] [24]. The global minimum structure corresponds to a conformation that maximizes favorable electrostatic interactions while minimizing steric repulsion between substituents [25] [26].

The gauche effect, particularly relevant for fluorinated systems, influences the preferred conformations around the C-CF₃ bonds [17] [27]. This electronic preference for gauche arrangements over anti conformations is attributed to hyperconjugation between C-H bonding orbitals and C-F antibonding orbitals [17] [27].

Solvent effects significantly impact conformational equilibria, with polar solvents stabilizing conformers with larger dipole moments [16] [24]. The conformational flexibility of the compound affects its chemical reactivity, with different conformers potentially exhibiting distinct reaction pathways [26] [19].

Population analysis based on Boltzmann distributions indicates that multiple conformers contribute significantly to the overall molecular ensemble at room temperature [16] [25]. This conformational diversity has implications for both spectroscopic interpretation and chemical behavior [19] [28].

The alkene geometry remains essentially planar across all conformations, with minimal deviation from idealized sp² hybridization [29] [30]. However, the substituent orientations create an asymmetric environment around the double bond, eliminating any potential for geometric isomerism [29] [31].

Vibrational coupling between different conformational modes can lead to complex spectroscopic patterns that require careful analysis to extract meaningful structural information [18] [24]. Temperature-dependent studies reveal the relative populations of different conformers and provide thermodynamic parameters for conformational interconversion [16] [20].

Energy barriers for conformational interconversion are sufficiently low to allow rapid equilibration at ambient temperatures, but high enough to cause observable effects in dynamic spectroscopic experiments [20] [18]. These findings have important implications for the compound's behavior in various chemical environments and applications [19] [28].

Computational Modeling of Electronic Structure

Density functional theory calculations provide detailed insights into the electronic structure of 1-Propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)-, revealing the profound impact of fluorine substitution on molecular orbital energies and electron density distribution [32] [33] [34]. The high electronegativity of fluorine atoms creates significant polarization of the electron density throughout the molecule.

The highest occupied molecular orbital energy is substantially lowered compared to non-fluorinated analogues, typically falling in the range of -9 to -11 eV [32] [34]. This stabilization results from the strong electron-withdrawing effects of the multiple fluorine substituents, which remove electron density from the π-system of the alkene [33] [35].

Molecular electrostatic potential maps reveal highly polarized regions where fluorine atoms concentrate negative charge while carbon atoms bear partial positive charges [36] [37] [38]. The methoxy oxygen also exhibits significant negative charge density due to its lone pairs and partial negative charge [36] [38].

The HOMO-LUMO energy gap is substantially increased by fluorination, typically reaching 10-14 eV compared to 8-10 eV for non-fluorinated alkenes [32] [34]. This increased gap correlates with reduced chemical reactivity and enhanced stability toward oxidation [33] [39].

Charge distribution analysis using natural population analysis or Mulliken population methods shows that fluorine atoms carry partial negative charges of approximately -0.3 to -0.4 atomic units [36] [38]. The central carbon atoms bear corresponding positive charges that increase with the degree of fluorination [32] [36].

Dipole moment calculations indicate a substantial molecular dipole, typically 3-6 Debye, resulting from the asymmetric distribution of fluorine atoms [17] [24] [32]. This high polarity influences both intermolecular interactions and solubility properties [17] [36].

Vibrational frequency calculations provide harmonic frequencies that can be compared with experimental infrared and Raman spectra [40] [41]. The characteristic C-F stretching frequencies appear in the 1000-1300 cm⁻¹ region, well-separated from other vibrational modes [40] [42].

Nuclear magnetic resonance chemical shift predictions using gauge-independent atomic orbital methods show excellent agreement with experimental ¹⁹F NMR data [33] [15]. The multiple fluorine environments create complex splitting patterns that serve as fingerprints for structural identification [33] [43].

Electron density topology analysis using the quantum theory of atoms in molecules reveals the nature of chemical bonding throughout the molecule [36] [44]. Bond critical points between carbon and fluorine atoms show characteristics typical of polar covalent bonds with significant ionic character [36] [45].

Natural bond orbital analysis quantifies the extent of hyperconjugation and other electronic delocalization effects [32] [35]. The interaction between C-H bonding orbitals and C-F antibonding orbitals provides stabilization that influences conformational preferences [17] [27].

Polarizability calculations indicate reduced molecular polarizability compared to hydrocarbon analogues, reflecting the tight binding of electrons around fluorine atoms [17] [42]. This reduced polarizability affects intermolecular interactions and influences physical properties such as refractive index [42] [46].

Time-dependent density functional theory calculations predict electronic absorption spectra with characteristic blue-shifts relative to non-fluorinated compounds [39] [47]. The increased HOMO-LUMO gap results in absorption bands shifted to higher energies, typically in the vacuum ultraviolet region [39] [47].

Solvation effects calculated using implicit solvent models show that polar solvents preferentially stabilize conformers with larger dipole moments [32] [34]. These calculations help predict the compound's behavior in different chemical environments and guide synthetic applications [34] [48].

XLogP3

GHS Hazard Statements

H225 (33.33%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (66.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H330 (66.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant